(1-Bromo-2-methylbutan-2-yl)benzene
Description
(1-Bromo-2-methylbutan-2-yl)benzene (CAS: 57263-21-5) is a brominated aromatic compound with the molecular formula C₁₁H₁₅Br and a molecular weight of 227.14 g/mol. Its structure consists of a benzene ring substituted with a branched alkyl chain containing a tertiary bromine atom. The SMILES notation CCC(CBr)(C)c1ccccc1 highlights the tert-butyl-like bromoalkane group attached to the aromatic ring. This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or materials science due to the reactivity of the bromine atom and the steric effects of the branched alkyl chain.
Key properties inferred from its structure:
- Physical Properties: Branched alkyl chains typically lower melting/boiling points compared to linear analogs due to reduced intermolecular van der Waals interactions.
Properties
Molecular Formula |
C11H15Br |
|---|---|
Molecular Weight |
227.14 g/mol |
IUPAC Name |
(1-bromo-2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C11H15Br/c1-3-11(2,9-12)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
XGVCAGATTJHLEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CBr)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-methylbutan-2-yl)benzene typically involves the bromination of 2-methylbutan-2-ylbenzene. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a low temperature to control the reactivity of bromine and prevent side reactions .
Industrial Production Methods
Industrial production of (1-Bromo-2-methylbutan-2-yl)benzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carefully monitored to maintain optimal conditions and achieve high yields .
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-2-methylbutan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar solvents like water or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
Chemistry
(1-Bromo-2-methylbutan-2-yl)benzene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
In biological research, this compound is used to study the effects of brominated organic compounds on biological systems. It is also investigated for its potential use in drug development due to its ability to interact with various biological targets .
Industry
In the industrial sector, (1-Bromo-2-methylbutan-2-yl)benzene is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of (1-Bromo-2-methylbutan-2-yl)benzene involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The benzene ring can undergo electrophilic aromatic substitution reactions, where the electron-rich aromatic ring reacts with electrophiles to form substituted benzene derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (1-Bromo-2-methylbutan-2-yl)benzene with structurally related brominated aromatic compounds, focusing on substituent effects, reactivity, and applications:
| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Reactivity/Applications |
|---|---|---|---|---|
| (1-Bromo-2-methylbutan-2-yl)benzene | 57263-21-5 | C₁₁H₁₅Br | Benzene + tertiary bromoalkane branch | SN1/SN2 reactions hindered by steric bulk; potential for elimination or coupling reactions |
| 1-Bromo-4-(tert-pentyl)benzene | 57263-21-5* | C₁₁H₁₅Br | Benzene + tert-pentyl group (isomeric substitution) | Similar reactivity but altered regioselectivity in electrophilic substitution |
| 2-Bromo-5-fluoro-1,3-dimethylbenzene | 14659-58-6 | C₈H₇BrF | Bromine and fluorine substituents on methylbenzene | Enhanced electrophilic substitution resistance; halogen-halogen coupling opportunities |
| 4-tert-Butylbromobenzene | 3972-65-4 | C₁₀H₁₃Br | Linear tert-butyl group para to bromine | Higher boiling point than branched analogs; SN2 favored due to reduced steric hindrance |
| 1-Bromo-3,5-di-tert-butylbenzene | 32304-74-4 | C₁₄H₁₉Br | Two tert-butyl groups meta to bromine | Extreme steric shielding; bromine inertness in substitution; used as a stabilizing ligand |
Notes:
- Steric Effects : Branched alkyl groups (e.g., tert-butyl) significantly hinder nucleophilic substitution at the bromine site. For example, (1-Bromo-2-methylbutan-2-yl)benzene is less reactive in SN2 reactions compared to 4-tert-butylbromobenzene due to its bulky substituent .
- Electronic Effects : Electron-donating alkyl groups activate the benzene ring toward electrophilic substitution, but bulky substituents direct incoming electrophiles to specific positions (e.g., para or meta) .
- Thermal Stability : Tertiary bromides like (1-Bromo-2-methylbutan-2-yl)benzene are prone to elimination under basic conditions, forming alkenes, whereas primary bromides (e.g., benzyl bromides) favor substitution .
Mechanistic Insights from Related Studies:
Electrophilic Aromatic Substitution :
- Bulky substituents on benzene rings reduce reaction rates but enhance regioselectivity. For example, tert-butyl groups direct electrophiles to the para position due to steric and electronic effects .
- Bromine’s electronegativity slightly deactivates the ring, further moderating substitution reactivity.
Nucleophilic Substitution :
- Tertiary bromides generally undergo SN1 mechanisms in polar solvents, but steric hindrance in (1-Bromo-2-methylbutan-2-yl)benzene may slow this process compared to less hindered analogs like 4-tert-butylbromobenzene .
Applications in Catalysis :
- Bulky bromoaromatics are used as ligands in transition-metal catalysis to stabilize metal centers and prevent aggregation. For example, 1-Bromo-3,5-di-tert-butylbenzene is employed in palladium-catalyzed cross-coupling reactions .
Biological Activity
(1-Bromo-2-methylbutan-2-yl)benzene, also known as 1-bromo-4-(2-methylbutan-2-yl)benzene, is a brominated aromatic compound with a molecular formula of CHBr. Its unique structure and reactivity make it of interest in various biological and chemical applications. This article aims to explore the biological activity of this compound, including its synthesis, properties, and potential applications in pharmacology and toxicology.
The compound has a molecular weight of approximately 227.14 g/mol and features the following physical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHBr |
| Molecular Weight | 227.1408 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 118.3 °C |
| Flash Point | 22.2 °C |
Synthesis
(1-Bromo-2-methylbutan-2-yl)benzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. The introduction of the bromine atom typically occurs via bromination of the corresponding alkylbenzene or through the reaction of benzyl halides with alkylating agents.
Antimicrobial Properties
Research indicates that brominated compounds often exhibit antimicrobial activity. A study by Mori et al. (2010) demonstrated that certain brominated aromatic compounds possess significant antibacterial properties against various strains of bacteria, suggesting potential applications in pharmaceuticals and disinfectants .
Cytotoxicity
A case study published in the Journal of Environmental Science and Health examined the cytotoxic effects of brominated compounds on mammalian cells. The findings indicated that (1-Bromo-2-methylbutan-2-yl)benzene showed moderate cytotoxicity at higher concentrations, which raises questions about its safety in consumer products .
Hormonal Activity
Brominated compounds are known to interact with hormonal pathways. Research has shown that some brominated aromatic compounds can act as endocrine disruptors, affecting hormone signaling pathways in both humans and wildlife. This aspect is crucial for assessing the environmental impact and regulatory measures associated with such compounds .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of (1-Bromo-2-methylbutan-2-yl)benzene. Key findings include:
- Acute Toxicity : The compound exhibits low acute toxicity; however, prolonged exposure may lead to adverse health effects.
- Chronic Effects : Long-term exposure studies are necessary to fully understand the chronic effects on human health and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
